6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione with 4-(2-furylcarbonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological relevance.
Pyrrolo[1,2-a]pyrazine-1,4-dione: This compound has a similar fused ring system and is known for its pharmacological properties.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
9-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C23H23N3O4/c1-23(2)13-15(16-5-3-6-17-19(16)26(23)22(29)20(17)27)14-24-8-10-25(11-9-24)21(28)18-7-4-12-30-18/h3-7,12-13H,8-11,14H2,1-2H3 |
InChI Key |
YUNRBUVHTJXMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C(=O)C5=CC=CO5)C |
Origin of Product |
United States |
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